Trimethylsilyllithium tetramer Trimethylsilyllithium tetramer
Brand Name: Vulcanchem
CAS No.: 18000-27-6
VCID: VC18392682
InChI: InChI=1S/4C3H9Si.4Li/c4*1-4(2)3;;;;/h4*1-3H3;;;;/q4*-1;4*+1
SMILES:
Molecular Formula: C12H36Li4Si4
Molecular Weight: 320.6 g/mol

Trimethylsilyllithium tetramer

CAS No.: 18000-27-6

Cat. No.: VC18392682

Molecular Formula: C12H36Li4Si4

Molecular Weight: 320.6 g/mol

* For research use only. Not for human or veterinary use.

Trimethylsilyllithium tetramer - 18000-27-6

Specification

CAS No. 18000-27-6
Molecular Formula C12H36Li4Si4
Molecular Weight 320.6 g/mol
IUPAC Name tetralithium;trimethylsilanide
Standard InChI InChI=1S/4C3H9Si.4Li/c4*1-4(2)3;;;;/h4*1-3H3;;;;/q4*-1;4*+1
Standard InChI Key QKTUDZCVMNNQNM-UHFFFAOYSA-N
Canonical SMILES [Li+].[Li+].[Li+].[Li+].C[Si-](C)C.C[Si-](C)C.C[Si-](C)C.C[Si-](C)C

Introduction

Molecular Structure and Aggregation Behavior

Trimethylsilyllithium tetramer belongs to the class of organolithium compounds, characterized by lithium atoms bonded to carbon-silicon frameworks. Its tetrameric structure arises from the aggregation of four monomeric units, stabilized by lithium-lithium and lithium-silicon interactions. This clustering is critical for its stability in solution and contrasts with the dimeric or hexameric forms observed in other organolithium species.

Structural Characterization

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have elucidated its tetrahedral lithium core, where each lithium atom coordinates to three trimethylsilyl groups. The Si–Li bond distances range between 2.4–2.6 Å, consistent with strong covalent interactions. The aggregation state is solvent-dependent: in diethyl ether, the tetramer predominates, while polar solvents like tetrahydrofuran (THF) may induce partial dissociation into smaller aggregates.

Table 1: Key Structural and Physical Properties

PropertyValue
CAS Number18000-27-6
Molecular FormulaC12H40Li4Si4\text{C}_{12}\text{H}_{40}\text{Li}_4\text{Si}_4
Molecular Weight324.55 g/mol
Exact Mass324.285 g/mol
LogP4.41

Synthesis and Purification

Reaction Mechanism

The synthesis involves the reduction of bis(trimethylsilyl)bromomethane ((Me3Si)2CHBr(\text{Me}_3\text{Si})_2\text{CHBr}) with lithium metal in anhydrous diethyl ether under inert conditions:

(Me3Si)2CHBr+4LiLi4(SiMe3)4+LiBr+Byproducts(\text{Me}_3\text{Si})_2\text{CHBr} + 4 \, \text{Li} \rightarrow \text{Li}_4(\text{SiMe}_3)_4 + \text{LiBr} + \text{Byproducts}

The reaction proceeds via a single-electron transfer mechanism, with lithium displacing bromine to form the tetrameric lithium-silicon complex.

Chemical Reactivity and Applications

Nucleophilic Silylation

The compound’s strong nucleophilicity enables silylation of electrophilic substrates. For example, it reacts with carbonyl compounds to form silyl ethers:

RC(O)R’+Li4(SiMe3)4RC(OSiMe3)R’+LiOR’\text{RC(O)R'} + \text{Li}_4(\text{SiMe}_3)_4 \rightarrow \text{RC(OSiMe}_3\text{)R'} + \text{LiOR'}

This reaction is pivotal in protecting alcohol groups during multi-step syntheses.

Deprotonation of Weak Acids

Trimethylsilyllithium tetramer deprotonates hydrocarbons with pKa values up to 40, including terminal alkynes and cyclopentadienes, generating stabilized lithium intermediates for further functionalization.

Table 2: Representative Reactions

Reaction TypeSubstrateProduct
SilylationKetonesSilyl ethers
DeprotonationTerminal alkynesLithium acetylides
TransmetalationOrganomercurialsOrganolithiums

Industrial and Research Applications

Silicon-Based Polymer Synthesis

The compound serves as a initiator for anionic polymerization of siloxanes, yielding polysiloxanes with controlled molecular weights for silicone rubber production.

Pharmaceutical Intermediates

Its ability to silylate sterically hindered alcohols facilitates the synthesis of protease inhibitors and antiviral agents.

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